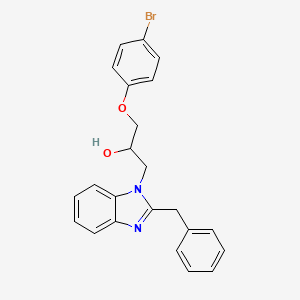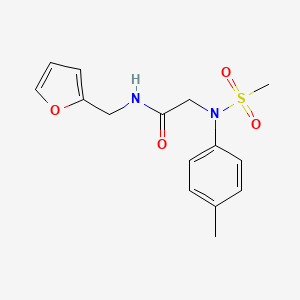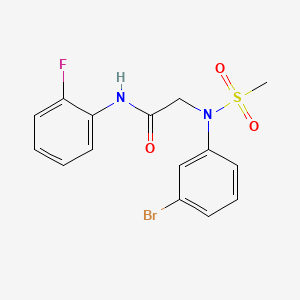
N'-(2-phenoxyacetyl)butanohydrazide
Übersicht
Beschreibung
N-(2-phenoxyacetyl)butanohydrazide, also known as PBH, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. PBH is a hydrazide derivative that has been synthesized through a variety of methods, and has been studied for its effects on biochemical and physiological processes.
Wirkmechanismus
N'-(2-phenoxyacetyl)butanohydrazide is thought to act through a variety of mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. N'-(2-phenoxyacetyl)butanohydrazide has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including topoisomerase and proteasome. N'-(2-phenoxyacetyl)butanohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N'-(2-phenoxyacetyl)butanohydrazide has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress and inflammation, and the regulation of glucose metabolism. N'-(2-phenoxyacetyl)butanohydrazide has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes, indicating its potential as an antioxidant agent. N'-(2-phenoxyacetyl)butanohydrazide has also been shown to decrease the levels of pro-inflammatory cytokines, suggesting its anti-inflammatory effects. Furthermore, N'-(2-phenoxyacetyl)butanohydrazide has been shown to regulate glucose metabolism by increasing glucose uptake and utilization in cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-phenoxyacetyl)butanohydrazide has several advantages for lab experiments, including its synthetic availability, high purity, and potential therapeutic applications. However, N'-(2-phenoxyacetyl)butanohydrazide also has limitations, including its potential toxicity and lack of specificity for certain targets, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for N'-(2-phenoxyacetyl)butanohydrazide research, including the optimization of its synthesis and purification methods, the identification of its specific targets and mechanisms of action, and the development of N'-(2-phenoxyacetyl)butanohydrazide-based therapeutics for various diseases. Furthermore, N'-(2-phenoxyacetyl)butanohydrazide may have potential applications in other fields, such as agriculture and environmental science, where its antioxidant and anti-inflammatory properties may be useful.
Wissenschaftliche Forschungsanwendungen
N'-(2-phenoxyacetyl)butanohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. N'-(2-phenoxyacetyl)butanohydrazide has been shown to have anti-tumor effects in vitro and in vivo, and has been suggested as a potential chemotherapeutic agent. N'-(2-phenoxyacetyl)butanohydrazide has also been shown to have hypoglycemic and anti-inflammatory effects, making it a potential candidate for the treatment of diabetes and inflammatory diseases.
Eigenschaften
IUPAC Name |
N'-(2-phenoxyacetyl)butanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-6-11(15)13-14-12(16)9-17-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMFUDWNAILTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-phenoxyacetyl)butanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B3933919.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B3933926.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933934.png)

![3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3933948.png)

![N-(2-ethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3933969.png)
![2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B3933976.png)
![6-tert-butyl-2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933981.png)
![2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3933989.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3933993.png)


![2-(4-chloro-3-nitrophenyl)-2-oxoethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetate](/img/structure/B3934016.png)